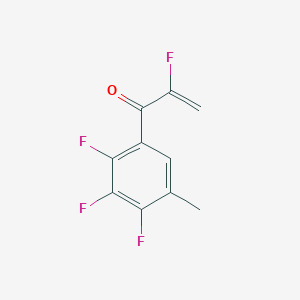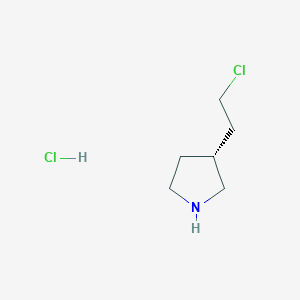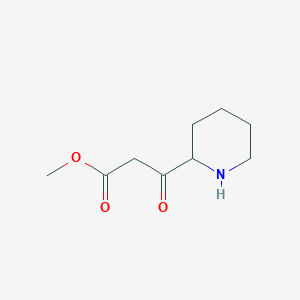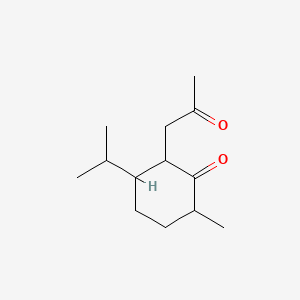
3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone: is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol It is a cyclohexanone derivative, characterized by the presence of isopropyl, methyl, and oxopropyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isopropyl and methyl substituents under controlled conditions. For instance, the reaction of cyclohexanone with isopropyl chloride and methyl magnesium bromide in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Isobutyrylcyclohexanone: This compound has a similar cyclohexanone core but differs in the substituents attached to the ring.
3-(Isopropyl)-6-methylcyclohex-2-en-1-one: Another related compound with a similar structure but different functional groups.
Uniqueness: 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone is unique due to its specific combination of isopropyl, methyl, and oxopropyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
56772-10-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
6-methyl-2-(2-oxopropyl)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11-6-5-9(3)13(15)12(11)7-10(4)14/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
DWRDTMAMSCXIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1=O)CC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)


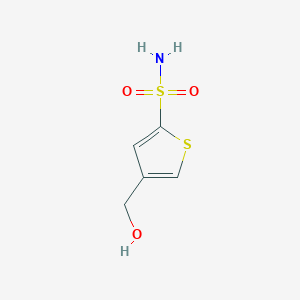
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
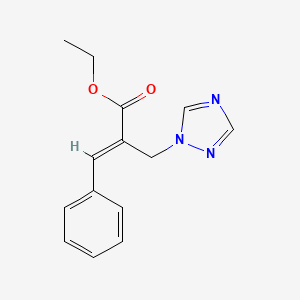
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
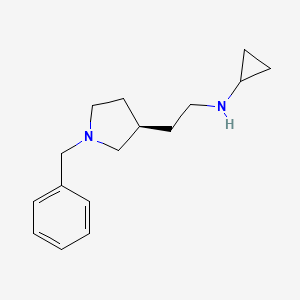

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
